molecular formula C6H10N2O4 B14508857 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis- CAS No. 64629-89-6

2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis-

Cat. No.: B14508857
CAS No.: 64629-89-6
M. Wt: 174.15 g/mol
InChI Key: VGEBBIXKWHUXNG-IUYQGCFVSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis- is a chemical compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Urea Derivatives: Using urea derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Oxidative Cyclization: Employing oxidizing agents to facilitate the formation of the pyrimidinedione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents into the pyrimidinedione ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-: A simpler analog with similar core structure.

    2,4(1H,3H)-Pyrimidinedione, 5,6-dihydroxy-: A hydroxylated derivative with different functional groups.

Uniqueness

The unique combination of functional groups in 2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-1,3-dimethyl-, cis- imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64629-89-6

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O4/c1-7-4(10)3(9)5(11)8(2)6(7)12/h3-4,9-10H,1-2H3/t3-,4+/m0/s1

InChI Key

VGEBBIXKWHUXNG-IUYQGCFVSA-N

Isomeric SMILES

CN1[C@@H]([C@@H](C(=O)N(C1=O)C)O)O

Canonical SMILES

CN1C(C(C(=O)N(C1=O)C)O)O

Origin of Product

United States

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